molecular formula C24H20ClN3O4S B11385133 N-benzyl-2-(benzylsulfonyl)-5-chloro-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

N-benzyl-2-(benzylsulfonyl)-5-chloro-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B11385133
M. Wt: 482.0 g/mol
InChI Key: OVGDUCKEIPEJND-UHFFFAOYSA-N
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Description

N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, chloro, furan-2-yl, and phenylmethanesulfonyl groups. Common reagents used in these steps include benzyl chloride, furan-2-carbaldehyde, and phenylmethanesulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as ammonia or thiourea. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while substitution of the chloro group with an amine results in the formation of an amine-substituted pyrimidine.

Scientific Research Applications

N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions, such as:

  • N-BENZYL-4-CHLORO-5-SULFAMOYLANTHRANILIC ACID
  • N-BENZYL-5-CHLORO-2-PHENYLMETHANESULFONYL-4-CARBOXAMIDOPYRIMIDINE

Uniqueness

The uniqueness of N-BENZYL-5-CHLORO-N-[(FURAN-2-YL)METHYL]-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

N-benzyl-2-benzylsulfonyl-5-chloro-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C24H20ClN3O4S/c25-21-14-26-24(33(30,31)17-19-10-5-2-6-11-19)27-22(21)23(29)28(16-20-12-7-13-32-20)15-18-8-3-1-4-9-18/h1-14H,15-17H2

InChI Key

OVGDUCKEIPEJND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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